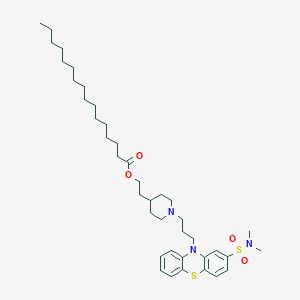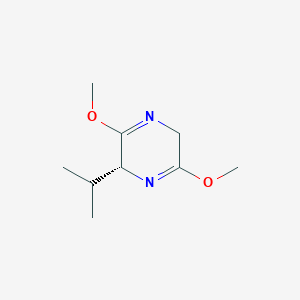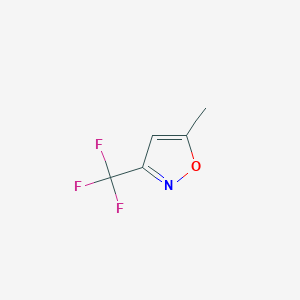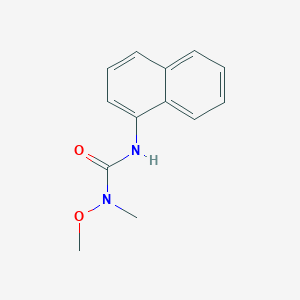
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and ether. This compound is also known as N-methyl-N-(1-naphthyl) urea and is abbreviated as MNNU.
Wirkmechanismus
MNNU inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by other signaling molecules, thereby inhibiting its downstream signaling pathways. The inhibition of PKC activity by MNNU has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
MNNU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MNNU has also been shown to inhibit the replication of viruses such as HIV and HCV. It has been suggested that MNNU could be used as a potential therapeutic agent for the treatment of cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
MNNU has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MNNU is also soluble in organic solvents, which makes it suitable for use in various assays. However, MNNU has some limitations, such as its low water solubility and potential toxicity at high concentrations. Care should be taken when handling MNNU to avoid exposure to skin and eyes.
Zukünftige Richtungen
There are several future directions for the use of MNNU in scientific research. One potential application is in the development of novel anticancer and antiviral therapies. MNNU could also be used as a tool to study the role of PKC in various cellular processes. Further research is needed to explore the potential applications of MNNU and to optimize its activity and selectivity.
Synthesemethoden
The synthesis of MNNU involves the reaction of 1-naphthyl isocyanate with N-methyl-N-(2-hydroxyethyl) amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of MNNU is around 70-80%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
MNNU has been widely used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC activity by MNNU has been shown to have anticancer and antiviral effects.
Eigenschaften
CAS-Nummer |
102613-40-1 |
|---|---|
Produktname |
Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- |
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-methoxy-1-methyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H14N2O2/c1-15(17-2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16) |
InChI-Schlüssel |
DACLSIFKQIYBEU-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC |
Kanonische SMILES |
CN(C(=O)NC1=CC=CC2=CC=CC=C21)OC |
Andere CAS-Nummern |
102613-40-1 |
Synonyme |
1-Methoxy-1-methyl-3-(1-naphtyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B26409.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B26415.png)
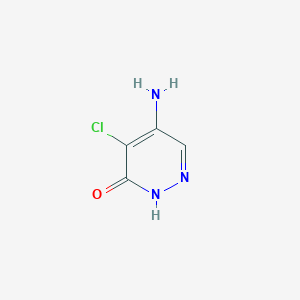
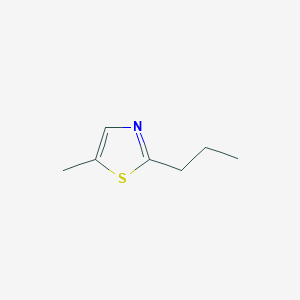
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
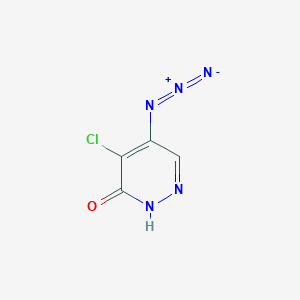
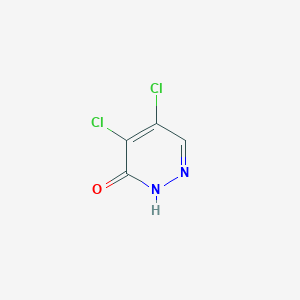
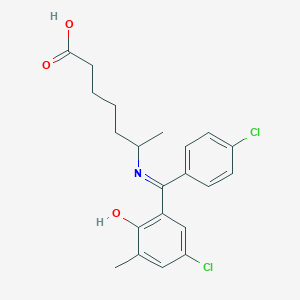
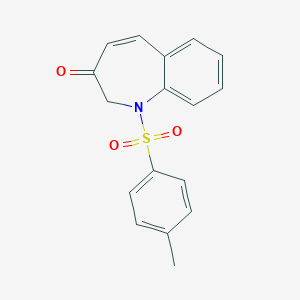
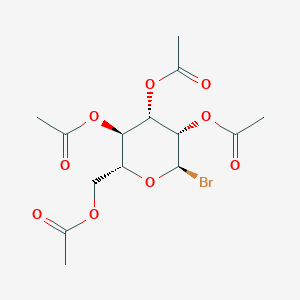
![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)
